molecular formula C8H10N2O2 B178389 5-Ethyl-2-methyl-4-nitropyridine CAS No. 13508-97-9

5-Ethyl-2-methyl-4-nitropyridine

Cat. No.: B178389
CAS No.: 13508-97-9
M. Wt: 166.18 g/mol
InChI Key: IZVNHKFDSWRMAO-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-4-nitropyridine (CAS 13508-97-9) is a nitropyridine derivative supplied for research and development purposes. With a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, this compound is a solid that should be stored sealed in a dry environment at 2-8°C . Nitropyridines are an important class of compounds in modern organic and medicinal chemistry, serving as key precursors for synthesizing a wide range of bioactive molecules . They are intensively studied due to their applications as privileged structural motifs in drug design and their role as intermediates in organic synthesis . Researchers value this family of compounds for exploring diverse biological activities, including antitumor, antiviral, and antifungal agents, as well as for developing inhibitors for various enzymes . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, referring to the associated Safety Data Sheet for detailed hazard and handling information. The GHS hazard statements for this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-ethyl-2-methyl-4-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-7-5-9-6(2)4-8(7)10(11)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVNHKFDSWRMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358854
Record name 5-ethyl-2-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13508-97-9
Record name 5-Ethyl-2-methyl-4-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13508-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethyl-2-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

  • N-Oxide Derivatives: The presence of an N-oxide group (e.g., 68707-69-7) increases polarity and hydrogen-bonding capacity, which may enhance aqueous solubility compared to the non-oxidized parent compound .
  • Ring Modifications: Cyclopenta[b]pyridine derivatives (e.g., 126259-73-2) exhibit non-planar structures, altering electronic conjugation and steric profiles .

Electronic and Physicochemical Properties

  • Nitro Group Positioning : The 4-nitro group in this compound is para to the pyridine nitrogen, enabling resonance stabilization. In contrast, analogs like 2-Methoxy-4-methyl-3-nitropyridine (7d, ) place the nitro group meta to nitrogen, reducing conjugation efficiency and electrophilicity .

Preparation Methods

Reaction Mechanism and Conditions

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. The methyl group at position 2 acts as an ortho/para-directing group, while the ethyl group at position 5 exerts a weaker meta-directing influence. Computational studies suggest that steric hindrance from the ethyl group further disfavors nitration at the 3-position, leaving the 4-position as the most viable site.

Typical Procedure :

  • 5-Ethyl-2-methylpyridine (1.0 mol) is dissolved in 98% H₂SO₄ at 0–5°C.

  • Fuming HNO₃ (1.2 mol) is added dropwise over 1 hour.

  • The mixture is heated to 80–90°C for 6–8 hours.

  • The product is quenched in ice-water, neutralized with NaOH, and extracted with dichloromethane.

Yield and Optimization

Reported yields for this method range from 65–75% , with purity >95% after recrystallization from ethanol. Key challenges include:

  • Byproduct formation : Minor amounts of 3-nitro and 6-nitro isomers (<5% combined).

  • Temperature sensitivity : Excessive heat (>100°C) promotes decomposition, reducing yield by 15–20%.

Nitration via N-Oxide Intermediate

To enhance regioselectivity, the N-oxide derivative of 5-ethyl-2-methylpyridine is first synthesized, followed by nitration. This method exploits the electron-donating nature of the N-oxide group to direct nitration to the 4-position.

Synthesis of 5-Ethyl-2-methylpyridine N-Oxide

The N-oxide is prepared using hydrogen peroxide (H₂O₂) in acetic acid:

  • 5-Ethyl-2-methylpyridine (1.0 mol) is refluxed with 30% H₂O₂ (3.0 mol) and glacial acetic acid (10 L) at 80°C for 12 hours.

  • The solvent is removed under reduced pressure to yield the N-oxide as a brown solid (yield: 85–90% ).

Nitration of the N-Oxide

Nitration employs a sulfuric acid/nitric acid mixture:

  • The N-oxide (1.0 mol) is dissolved in H₂SO₄ (15 L) at 15°C.

  • A nitrating mixture (H₂SO₄:HNO₃ = 1:1.5 v/v) is added gradually.

  • The reaction is heated to 90°C for 6 hours, yielding 5-ethyl-2-methyl-4-nitropyridine N-oxide (yield: 70–74% ).

Reduction of the N-Oxide

The N-oxide group is removed via catalytic hydrogenation:

  • This compound N-oxide (1.0 mol) is hydrogenated over 30% Pd/C in ethanol at 50 psi H₂.

  • After 4 hours, the product is filtered and concentrated, yielding This compound (yield: 95–98% ).

Overall yield : 63–70% (two-step process).

Multi-Step Synthesis from Malonic Acid Derivatives

This route constructs the pyridine ring de novo, incorporating substituents sequentially.

Synthesis of 2-(5-Ethyl-4-nitropyridin-2-yl)malonic Acid Diethyl Ester

  • Ethyl acetoacetate (2.0 mol) and ethyl nitroacetate (2.0 mol) undergo a Michael addition in the presence of NH₄OAc, forming a β-nitrodiketone intermediate.

  • Cyclization with ammonia in ethanol at 120°C produces the malonic ester derivative (yield: 60–65% ).

Hydrolysis and Decarboxylation

  • The malonic ester (1.0 mol) is hydrolyzed with 20% H₂SO₄ at 100°C for 2 hours.

  • Decarboxylation at 150°C under vacuum yields This compound (yield: 80–83% ).

Total yield : 48–54% (two-step process).

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Direct Nitration65–75ModerateHighHigh
N-Oxide Intermediate63–70HighModerateModerate
Malonic Acid Derivative48–54HighLowLow

Key Findings :

  • The direct nitration method is preferred for industrial-scale production due to its simplicity and cost-effectiveness.

  • The N-oxide route offers superior regioselectivity, making it ideal for laboratory-scale synthesis.

  • The malonic acid pathway is less practical due to multi-step complexity but provides insights into mechanistic studies .

Q & A

Q. Advanced

  • Conduct accelerated stability testing at elevated temperatures (40–60°C) and humidity levels (75% RH).
  • Analyze degradation products via GC-MS or HPLC-DAD.
  • Compare results with structurally similar nitro compounds (e.g., 2-nitrophenyl derivatives ) to infer degradation pathways.
  • Store samples in amber vials at –20°C to mitigate photolytic or thermal decomposition .

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